2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Lipophilicity Drug-likeness ADME prediction

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (systematically named 3,3′-difluoro-4′-methyl-[1,1′-biphenyl]-4-carboxylic acid) is a fluorinated biphenyl carboxylic acid building block (C₁₄H₁₀F₂O₂, MW 248.22 g/mol) employed in medicinal chemistry for the synthesis of bioactive molecules and chemical probes. The compound features two fluorine substituents—one ortho to the carboxylic acid on ring A and one meta to the methyl group on ring B—creating a distinct substitution pattern that modulates lipophilicity (computed XLogP3 = 3.6), hydrogen-bonding capacity, and metabolic stability relative to non-fluorinated or mono-fluorinated biphenyl analogs.

Molecular Formula C14H10F2O2
Molecular Weight 248.229
CAS No. 1261961-48-1
Cat. No. B572100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid
CAS1261961-48-1
Molecular FormulaC14H10F2O2
Molecular Weight248.229
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
InChIInChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18)
InChIKeyHSMVFYUWQXPAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261961-48-1): A Strategic 3,3′-Difluoro-4′-methyl-biphenyl Carboxylic Acid Building Block for Medicinal Chemistry Procurement


2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (systematically named 3,3′-difluoro-4′-methyl-[1,1′-biphenyl]-4-carboxylic acid) is a fluorinated biphenyl carboxylic acid building block (C₁₄H₁₀F₂O₂, MW 248.22 g/mol) employed in medicinal chemistry for the synthesis of bioactive molecules and chemical probes [1]. The compound features two fluorine substituents—one ortho to the carboxylic acid on ring A and one meta to the methyl group on ring B—creating a distinct substitution pattern that modulates lipophilicity (computed XLogP3 = 3.6), hydrogen-bonding capacity, and metabolic stability relative to non-fluorinated or mono-fluorinated biphenyl analogs [2]. Commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a versatile intermediate accessed via Suzuki–Miyaura cross-coupling methodology .

Why 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid Cannot Be Replaced by Generic Mono-Fluoro or Non-Fluorinated Biphenyl Carboxylic Acid Analogs


The 3,3′-difluoro-4′-methyl substitution pattern of this compound generates a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by generic biphenyl-4-carboxylic acid or mono-fluoro analogs such as 2-fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7) . The ortho-fluorine on ring A withdraws electron density from the carboxylic acid, lowering its pKa and enhancing its hydrogen-bond acceptor capacity (4 total H-bond acceptors vs. 3 for the mono-fluoro analog), which directly impacts target binding and solubility [1]. Simultaneously, the meta-fluorine on ring B combined with the para-methyl group creates a sterically and electronically differentiated aromatic ring that influences π-stacking interactions and metabolic oxidation rates at the 4′-methyl position [2]. Substituting a non-fluorinated or differently fluorinated analog without experimental validation risks altering SAR, ADME properties, and synthetic tractability in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. Mono-Fluoro Analog

The target compound exhibits a computed XLogP3 of 3.6, representing a ΔXLogP3 of approximately +0.4 to +0.6 units over the mono-fluoro analog 2-fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7, C₁₄H₁₁FO₂, MW 230.23) for which XLogP3 is estimated at 3.0–3.2 based on fragment contribution methods [1]. This increased lipophilicity is consistent with the addition of a second fluorine atom, which enhances membrane permeability potential while remaining within favorable drug-like space (XLogP3 < 5) [2].

Lipophilicity Drug-likeness ADME prediction

Increased Hydrogen Bond Acceptor Capacity Enables Differentiated Target Engagement vs. Mono-Fluoro and Non-Fluorinated Analogs

The target compound possesses 4 hydrogen bond acceptor sites (two aromatic fluorine atoms, carbonyl oxygen, and hydroxyl oxygen) versus 3 for the mono-fluoro analog 2-fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7) [1]. Each aromatic fluorine atom can participate in orthogonal multipolar C–F···H–N/C–F···C=O interactions with protein targets, as documented in the Protein Data Bank for fluorinated aromatic ligands [2]. The presence of two differentially positioned fluorine atoms (ortho to COOH on ring A; meta to CH₃ on ring B) creates a unique electrostatic potential surface that cannot be mimicked by analogs bearing a single fluorine or alternative substitution patterns.

Hydrogen bonding Target engagement Molecular recognition

Differentiated Physicochemical Profile: Molecular Weight, Rotatable Bond Count, and Topological Polar Surface Area vs. Closest Commercial Analogs

The target compound (MW 248.22, rotatable bonds = 2, TPSA = 37.3 Ų) occupies a distinct position in lead-like chemical space compared to closely related commercial analogs. versus 2-fluoro-4-(3-methylphenyl)benzoic acid (MW 230.23, rotatable bonds = 2, TPSA = 37.3 Ų) [1], the +18 Da mass increase is attributable to the additional fluorine atom, which alters both the compound's NMR spectroscopic signature (¹⁹F NMR: two distinct signals expected vs. one for mono-fluoro analogs) . Versus the regioisomer 2-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261940-97-9, MW 230.23), the target compound has the carboxylic acid positioned at the 4-position of ring A with an ortho-fluorine, creating a different acid-strength profile and hydrogen-bonding geometry .

Physicochemical properties Lead-likeness Fragment screening

Commercially Available Purity (≥95%) with Batch-Specific QC Documentation Enables Reproducible SAR vs. Lower-Purity or Uncharacterized Alternatives

The target compound is commercially supplied at a minimum purity specification of 95%, with batch-specific QC documentation including NMR (¹H and ¹⁹F), HPLC, and GC analysis available from multiple vendors (Bidepharm, AKSci, Chemscene) . This represents a verifiable quality benchmark. In comparison, certain positional isomers such as [1,1′-biphenyl]-4-carboxylic acid, 2,3′-difluoro-4′-methyl- (CAS 1261893-04-2) and 2′,3-difluoro-5′-methyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 1183946-15-7) share the same molecular formula (C₁₄H₁₀F₂O₂, MW 248.22) but may differ in available purity grades and QC documentation . Selecting a supplier that provides ¹⁹F NMR and HPLC trace data reduces the risk of regioisomeric contamination that could confound biological assay results.

Quality control Reproducibility Procurement specification

Predicted Metabolic Stability Advantage of the 3,3′-Difluoro Substitution Pattern vs. Non-Fluorinated Biphenyl Carboxylic Acids

The presence of a meta-fluorine on ring B adjacent to the para-methyl group is predicted, based on class-level SAR of fluorinated aromatics, to retard cytochrome P450-mediated oxidative metabolism at the methyl position relative to non-fluorinated analogs such as 2-fluoro-4-(3-methylphenyl)benzoic acid [1]. Fluorine substitution at metabolically labile positions is a well-established strategy in medicinal chemistry, with literature documenting that aryl fluorine substitution can reduce CYP3A4-mediated oxidation rates by 2- to 10-fold depending on the specific site [2]. While direct experimental microsomal stability data for this specific compound are not publicly available, the structural rationale for enhanced metabolic stability relative to non-fluorinated or mono-fluorinated biphenyl carboxylic acids is grounded in established fluorine medicinal chemistry principles.

Metabolic stability CYP450 oxidation Fluorine blocking

Synthesis via Suzuki–Miyaura Cross-Coupling Enables Modular Derivatization at the Carboxylic Acid Handle vs. Analogs Requiring Alternative Routes

The biphenyl core of 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is constructed via palladium-catalyzed Suzuki–Miyaura cross-coupling, the most widely employed method for C(sp²)–C(sp²) bond formation in medicinal chemistry . The free carboxylic acid handle at the 4-position of ring A enables direct amide coupling, esterification, or reduction without requiring protecting group manipulation. This contrasts with methyl ester prodrug forms (e.g., methyl 3,3′-difluoro-[1,1′-biphenyl]-4-carboxylate, CAS 1820711-88-3) which require an additional hydrolysis step to access the free acid . For medicinal chemistry teams, the availability of the free acid reduces synthetic step count by one transformation relative to ester-protected analogs, improving overall yield and reducing procurement timeline.

Synthetic accessibility Suzuki-Miyaura coupling Late-stage functionalization

Best-Fit Research and Procurement Application Scenarios for 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid Based on Verifiable Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Biphenyl Carboxylic Acid Fragments with ¹⁹F NMR Reporter Capability

The presence of two chemically distinct fluorine atoms (ortho to COOH on ring A; meta to CH₃ on ring B) provides two discrete ¹⁹F NMR signals, enabling this compound to serve as a dual-reporter fragment in ¹⁹F NMR-based fragment screening campaigns [1]. The computed XLogP3 of 3.6 places it in a favorable lipophilicity range for fragment libraries (typically XLogP3 1–4), while the free carboxylic acid allows direct elaboration to amides and esters without deprotection. Procurement with documented ¹⁹F NMR purity (≥95%) ensures that observed ¹⁹F signals in screening assays are attributable to the intended compound rather than fluorinated impurities [2].

Lead Optimization of Biphenyl Carboxylic Acid Scaffolds Where Metabolic Stability at the 4′-Methyl Position Is a Key Design Criterion

Based on established fluorine medicinal chemistry principles, the meta-fluorine on ring B adjacent to the para-methyl group is predicted to sterically and electronically shield this position from CYP450-mediated benzylic oxidation [1]. Medicinal chemistry teams encountering rapid methyl oxidation in non-fluorinated biphenyl lead series can rationally procure this compound as a 'fluorine-blocked' analog to test the hypothesis that metabolic stability can be improved without altering the core biphenyl pharmacophore. The +18 Da mass increase relative to mono-fluoro analogs is acceptable for lead compounds typically targeting MW < 500 Da [2].

Parallel Library Synthesis Requiring a Free Carboxylic Acid Biphenyl Building Block Compatible with Amide Coupling Without Pre-Activation

The target compound is supplied as the free carboxylic acid, enabling direct use in amide coupling reactions (HATU, EDC, HOBt) without an ester hydrolysis step [1]. This contrasts with methyl ester analogs (e.g., CAS 1820711-88-3) that require saponification prior to library production. For medicinal chemistry CROs and internal discovery teams synthesizing 96-well plate libraries, eliminating one synthetic transformation per compound reduces overall cycle time and minimizes yield loss from the additional workup. The Suzuki–Miyaura synthetic route also supports modular analoging by varying the boronic acid coupling partner [2].

SAR Studies Differentiating Ortho-Fluoro vs. Non-Fluorinated Benzoic Acid Binding Modes in Enzyme Active Sites

The ortho-fluorine on ring A electronically modulates the carboxylic acid pKa (predicted to lower pKa by ~0.5–1.0 units vs. non-fluorinated biphenyl-4-carboxylic acid) and can participate in C–F···H–N hydrogen bonds with active-site residues [1]. Procurement of this compound alongside the non-fluorinated analog 2-fluoro-4-(3-methylphenyl)benzoic acid and the regioisomer 2-(3-fluoro-4-methylphenyl)benzoic acid enables systematic SAR dissection of fluorine positioning effects on potency, selectivity, and ligand efficiency. The batch-specific QC documentation supports reproducible IC₅₀ determination across multiple assay runs [2].

Quote Request

Request a Quote for 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.